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Compound of Interest

Compound Name: Undecyl 3-aminobut-2-enoate

Cat. No.: B15431649

Spectroscopic Analysis for Structure
Confirmation: Undecyl 3-aminobut-2-enoate

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of Undecyl 3-aminobut-2-
enoate, a long-chain enamine ester. Due to the limited availability of direct experimental data
for this specific compound, this guide presents predicted spectroscopic values benchmarked
against experimentally determined data for its shorter-chain analogs, Methyl 3-aminobut-2-
enoate and Ethyl 3-aminobut-2-enoate. This comparative approach allows for a robust
confirmation of the molecular structure.

Comparative Spectroscopic Data

The structural confirmation of Undecyl 3-aminobut-2-enoate relies on the interpretation of its
spectroscopic signatures. The following tables summarize the expected and experimentally
observed data for key spectroscopic techniques.

1H NMR Spectroscopy Data

Solvent: CDCI3 Standard: Tetramethylsilane (TMS) at 0.00 ppm

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15431649?utm_src=pdf-interest
https://www.benchchem.com/product/b15431649?utm_src=pdf-body
https://www.benchchem.com/product/b15431649?utm_src=pdf-body
https://www.benchchem.com/product/b15431649?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15431649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Assignment

Undecyl 3-aminobut-
2-enoate (Predicted)

Methyl 3-aminobut-
2-enoate (Observed)

Ethyl 3-aminobut-2-
enoate (Observed)

-CH3 (undecyl) ~0.88 (t, 3H) - -

-(CH2)9- ~1.26 (m, 18H) - -

-O-CH2- ~4.05 (t, 2H) - ~3.95 (q, 2H)
=C-H ~4.45 (s, 1H) ~4.47 (s, 1H) ~4.46 (s, 1H)
=C-CH3 ~1.90 (s, 3H) ~1.89 (s, 3H) ~1.89 (s, 3H)
-NH2 ~4.60 (br s, 2H) ~4.62 (br s, 2H) ~4.58 (br s, 2H)
-O-CH3 - ~3.59 (s, 3H) -

-O-CH2-CH3 - - ~1.18 (t, 3H)

13C NMR Spectroscopy Data

Solvent: CDCI3

Undecyl 3-aminobut-

Methyl 3-aminobut-

Ethyl 3-aminobut-2-

Assignment )
2-enoate (Predicted) 2-enoate (Observed) enoate (Observed)
C=0 ~170.5 ~171.0 ~170.8
=C-NH2 ~160.0 ~160.5 ~160.3
=C-H ~83.0 ~82.8 ~82.9
-O-CH2- ~64.0 - ~58.5
(CH2)N- ~31.9, 29.6, 29.5, ) ]
29.3, 28.6, 25.9, 22.7
-CH3 (undecyl) ~14.1 - -
=C-CH3 ~19.5 ~19.4 ~19.4
-O-CH3 - ~49.5 -
-O-CH2-CH3 - - ~14.5
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ET-IR Spectroscopy Data

Functional G Undecyl 3-aminobut-2-
unctional Grou
. enoate (Predicted, cm-1)

Methyl/Ethyl 3-aminobut-2-
enoate (Observed, cm-1)

N-H stretching 3400-3200 (two bands) 3420-3250 (two bands)
C-H stretching (alkyl) 2950-2850 2960-2850
C=0 stretching (ester) ~1660 ~1665
C=C stretching ~1610 ~1615
N-H bending ~1560 ~1565
C-O stretching ~1250 ~1255
Mass Spectrometry Data
e Undecyl 3—aminobut—2— N
enoate (Predicted m/z)
[M]+e 255.22 Molecular lon
[M-C11H23]+ 100.05 Loss of the undecyl group
[M-OC11H25]+ 84.06 Loss of the undecyloxy group

Experimental Protocols

Standard spectroscopic techniques are employed for the structural confirmation of Undecyl 3-

aminobut-2-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrument: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of

deuterated chloroform (CDCI3) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.
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e 1H NMR Acquisition: Standard proton spectra are acquired with a pulse angle of 30-45
degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a
good signal-to-noise ratio.

e 13C NMR Acquisition: Proton-decoupled carbon spectra are acquired with a larger number
of scans to compensate for the lower natural abundance of the 13C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Instrument: A standard FT-IR spectrometer.

o Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium
chloride (NaCl) or potassium bromide (KBr) plates.

o Data Acquisition: The spectrum is recorded in the range of 4000-400 cm-1 with a resolution
of 4 cm-1. A background spectrum of the clean plates is recorded and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

¢ Instrument: A mass spectrometer with an electron ionization (EI) source.

o Sample Introduction: The sample is introduced via a direct insertion probe or a gas
chromatograph.

« lonization: Electron ionization is performed at a standard energy of 70 eV.

» Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range
appropriate for the expected molecular weight (e.g., 50-300 amu).

Workflow for Structure Confirmation

The logical process for confirming the structure of Undecyl 3-aminobut-2-enoate using the
obtained spectroscopic data is outlined below.
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Spectroscopic Data Acquisition

Mass Spec

ata Analysis and Interpretation

Proton Environment Analysis Carbon Skeleton Analysis Functional Group Identification Molecular Weight and Fragmentation

Striicture Elucidation

Propose Undecyl 3-aminobut-2-enoate Structure

Confirmation

Structure Confirmed

Click to download full resolution via product page
Caption: Workflow for the spectroscopic confirmation of Undecyl 3-aminobut-2-enoate.

» To cite this document: BenchChem. [spectroscopic analysis of Undecyl 3-aminobut-2-enoate
for structure confirmation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15431649#spectroscopic-analysis-of-undecyl-3-
aminobut-2-enoate-for-structure-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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